molecular formula C11H13NO4S B2420718 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 926233-40-1

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B2420718
CAS RN: 926233-40-1
M. Wt: 255.29
InChI Key: GFMSETFIZOSQQW-UHFFFAOYSA-N
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Description

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a chemical compound with the molecular formula C11H13NO4S and a molecular weight of 255.29 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is 1S/C11H13NO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)(H2,12,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a powder . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are enzymes that play a crucial role in maintaining acid-base balance and regulating bicarbonate levels in the body. 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has been investigated as an inhibitor of CAs. These inhibitors are used in drug development for conditions such as glaucoma, epilepsy, and cancer. By blocking CA activity, they can modulate pH and bicarbonate levels, impacting various physiological processes .

Safety And Hazards

The safety information for 4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid indicates a GHS07 pictogram, which represents a warning . For more detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-17(15,16)10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h5-6H,1-4H2,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMSETFIZOSQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=C2S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sulfamoyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

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